Product packaging for 2-(Propan-2-yl)furan-3-carboxylic acid(Cat. No.:CAS No. 99698-80-3)

2-(Propan-2-yl)furan-3-carboxylic acid

Cat. No.: B2701223
CAS No.: 99698-80-3
M. Wt: 154.165
InChI Key: HIPLOIXCLUJDOD-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Heterocycles in Contemporary Organic Synthesis

Furan and its derivatives are of considerable significance in modern organic synthesis. numberanalytics.comacs.org The furan ring is a versatile building block, valued for its unique reactivity which allows it to serve as a precursor for a broad range of complex molecules. numberanalytics.comacs.org Although the furan ring exhibits aromatic character, its resonance energy is significantly lower than that of benzene (B151609), enabling it to undergo reactions that involve dearomatization under relatively mild conditions. acs.org

This distinct reactivity profile allows furans to participate in various chemical transformations. For instance, furan can act as an electron-rich diene in Diels-Alder cycloaddition reactions, leading to the formation of oxabicycloheptane derivatives. acs.org Furthermore, the furan scaffold is present in numerous natural products, pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netijabbr.com The utility of furan derivatives extends to the creation of advanced polymers and materials, where they can impart unique properties like high thermal stability. numberanalytics.com

Overview of Substituted Furan Carboxylic Acid Systems

Substituted furan carboxylic acids are a subclass of furan derivatives where the ring is functionalized with at least one carboxylic acid group and other substituents. The identity and position of these substituents profoundly influence the molecule's physical, chemical, and biological properties. ontosight.aiontosight.ai For example, the presence of alkyl, aryl, or other functional groups can alter the electronic density of the furan ring, affecting its reactivity and interaction with biological targets. ontosight.ai

The synthesis of substituted furan carboxylic acids can be complex, as the introduction of substituents at specific positions on the furan ring, particularly the 3- and 4-positions, often requires specialized strategies. researchgate.net Researchers have developed various synthetic routes, sometimes involving multi-step processes or the modification of existing furan structures. ontosight.airesearchgate.net The study of these systems is an active area of research, with investigations into their potential applications in medicinal chemistry and materials science. ijsrst.comontosight.ai For instance, certain furan-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as light stabilizers for organic polymers. google.com

Research Landscape of 2-(Propan-2-yl)furan-3-carboxylic acid and Related Structures

The specific compound, this compound, also known as 2-isopropyl-3-furoic acid, is a distinct member of the substituted furan-3-carboxylic acid family. sigmaaldrich.com Despite its well-defined structure, the publicly available research literature focusing exclusively on the synthesis, reactivity, and application of this particular molecule is limited. It is commercially available from chemical suppliers, indicating its use in chemical synthesis. sigmaaldrich.comlookchem.com

While dedicated studies on this compound are not extensively documented, the research on related furan-3-carboxylic acid derivatives provides a valuable context. For example, convenient synthetic pathways have been developed for furan-3-carboxylic acid and its esters and amides starting from precursors like 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This methodology involves an initial aromatization step followed by a nucleophilic displacement of the trichloromethyl group. researchgate.net Furthermore, various furan-3-carboxamides have been synthesized and screened for their in vitro antimicrobial activity against a range of microorganisms, with some derivatives showing significant efficacy. nih.gov This suggests a potential area of investigation for derivatives of this compound. The broader class of alkyl-substituted furan-3-carboxylic acids has also been explored for industrial applications, such as in the development of light stabilizers for polymers. google.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 99698-80-3 sigmaaldrich.com
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.17 g/mol sigmaaldrich.com
IUPAC Name 2-isopropyl-3-furoic acid sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
Melting Point 78-79 °C sigmaaldrich.com
InChI Key HIPLOIXCLUJDOD-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B2701223 2-(Propan-2-yl)furan-3-carboxylic acid CAS No. 99698-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(2)7-6(8(9)10)3-4-11-7/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPLOIXCLUJDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99698-80-3
Record name 2-(propan-2-yl)furan-3-carboxylic acid
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Synthetic Methodologies for 2 Propan 2 Yl Furan 3 Carboxylic Acid and Its Precursors

Classical and Established Synthetic Routes to Furan-3-carboxylic Acids

Traditional methods for furan (B31954) synthesis rely on the cyclization of acyclic precursors, offering robust pathways to the core heterocyclic structure.

Cyclocondensation reactions are cornerstone strategies for synthesizing five-membered heterocycles from linear dicarbonyl compounds.

The Paal-Knorr furan synthesis is a fundamental method involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan ring. wikipedia.orgorganic-chemistry.org This reaction is one of the most important methods for preparing furans. organic-chemistry.org The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the furan. wikipedia.org For the synthesis of 2-(Propan-2-yl)furan-3-carboxylic acid, a specifically substituted 1,4-dicarbonyl precursor would be required.

The Feist-Benary furan synthesis provides another classical route, typically reacting α-halo ketones with the enolate of a β-dicarbonyl compound. wikipedia.orgquimicaorganica.orgambeed.com This condensation reaction is catalyzed by bases like ammonia (B1221849) or pyridine. wikipedia.org The process begins with the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. quimicaorganica.org A subsequent cyclization and dehydration step yields the substituted furan. quimicaorganica.org This method is known to be an efficient way to generate furans with a carbonyl group at the C-3 position. researchgate.net

Method Starting Materials Conditions General Product
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid catalyst (e.g., H₂SO₄, P₂O₅)Substituted furans
Feist-Benary Synthesis α-Halo ketones, β-Dicarbonyl compoundsBase catalyst (e.g., pyridine, ammonia)Substituted furans with a C-3 carbonyl

Beyond classical named reactions, various ring-closing strategies have been developed to construct the furan-3-carboxylic acid skeleton. One convenient synthesis of furan-3-carboxylic acid and its derivatives starts from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This method involves the aromatization of the dihydrofuran precursor, followed by a nucleophilic displacement of the trichloromethyl group to install the carboxylic acid or related functional groups. researchgate.net

Another powerful strategy is the intramolecular Friedel-Crafts cyclization, which can be used to form a ring fused to a pre-existing furan. acs.org While often used to build larger ring systems onto the furan, the principles of intramolecular acylation are fundamental to heterocyclic synthesis.

Modern and Catalytic Approaches for Furan Ring Construction and Functionalization

Contemporary organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium, gold, and copper catalysts are particularly prominent in modern furan synthesis.

Palladium catalysis offers a powerful toolkit for C-C and C-H bond functionalization, enabling diverse routes to substituted furans.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction, are highly effective for creating C-C bonds. dntb.gov.uamdpi.com These reactions can be used to introduce substituents onto a furan ring. For instance, a 2-halofuran-3-carboxylate could be coupled with an appropriate isopropyl organometallic reagent to install the desired group at the C-2 position. rsc.orgacs.org

Decarboxylative reactions catalyzed by palladium present an alternative strategy where a carboxylic acid group is eliminated during a cross-coupling process. organic-chemistry.org Research has shown that 3-furancarboxylic acids can undergo perarylation, a process involving the cleavage of C-H bonds and decarboxylation, upon treatment with aryl bromides in the presence of a palladium catalyst. acs.org This highlights the potential for using the carboxyl group as a synthetic handle that is ultimately removed.

A highly relevant modern technique is the palladium-catalyzed oxidative carbonylation . A direct, one-step conversion of 3-yne-1,2-diol derivatives into furan-3-carboxylic esters has been achieved using a PdI₂/KI catalyst system. nih.govacs.org This process involves a sequence of heterocyclization, alkoxycarbonylation, and dehydration under carbon monoxide and air. acs.org To synthesize the target molecule, a 3-yne-1,2-diol bearing an isopropyl group at the appropriate position would be the necessary starting material. Additionally, direct carbonylation of furan C-H bonds using a palladium catalyst can also produce the corresponding carboxylic acids. rsc.org

Palladium-Catalyzed Method Key Transformation Typical Substrates Notes
Cross-Coupling C-C bond formationHalofurans, Boronic acidsInstalls substituents on a pre-formed ring. dntb.gov.ua
Decarboxylation C-H activation and loss of CO₂Furan-3-carboxylic acids, Aryl halidesEnables extensive functionalization. acs.org
Oxidative Carbonylation Furan ring formation and carboxylation3-Yne-1,2-diolsBuilds the furan-3-carboxylate core directly. nih.govacs.org

Gold catalysts, known for their unique ability to activate alkynes, have become invaluable for synthesizing furans through cycloisomerization pathways. nih.govresearchgate.net These reactions often proceed under mild conditions.

A common strategy involves the gold-catalyzed cycloisomerization of substrates containing both an alkyne and a suitably positioned nucleophile. For example, various substituted furans can be obtained from the intramolecular cyclization of 3-alkyne-1,2-diols. organic-chemistry.org Another powerful approach is the gold-catalyzed reaction of propargylic alcohols with 1,3-dicarbonyl compounds, which proceeds through a propargylic substitution followed by cycloisomerization to yield polysubstituted furans. nih.govmdpi.com The combination of triazole-gold and copper catalysts can also enable a one-pot, three-step cascade reaction between a propargylic alcohol and an alkyne to produce substituted furans. organic-chemistry.org

Copper catalysts provide cost-effective and efficient alternatives for constructing furan rings. Copper-catalyzed reactions often involve annulation or oxidative cyclization strategies.

For example, a regioselective synthesis of multisubstituted furans can be achieved through the copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes. organic-chemistry.org Similarly, a facile annulation of ketones with alkynoates has been developed using copper(I) catalysis. rsc.org Copper catalysis is also employed in oxidative cyclizations; for instance, aryl ketones can react with styrenes in the presence of a copper catalyst to form multiaryl-substituted furans. organic-chemistry.org Furthermore, copper has been used to mediate decarboxylative annulation reactions of α,β-alkenyl carboxylic acids with cyclic ketones to produce fused furan derivatives. nih.gov

Olefin Metathesis Strategies for Furan Synthesis

Olefin metathesis has emerged as a powerful tool in organic synthesis for the construction of complex molecules, including heteroaromatic systems like furans. pnas.orgnih.gov Ring-closing metathesis (RCM) and olefin cross-metathesis (CM) are particularly valuable for creating substituted furan derivatives with high regiocontrol. pnas.orgnih.govresearchgate.net

The general strategy involves the cross-metathesis of allylic alcohol and enone components to produce γ-hydroxyenone intermediates. nih.govresearchgate.net These intermediates can then undergo cycloaromatization when exposed to an acid catalyst to yield 2,5-disubstituted furans. nih.gov Alternatively, a subsequent Heck arylation step can be employed on the γ-hydroxyenone intermediate to produce 2,3,5-trisubstituted furans, offering a flexible route to highly functionalized furan rings. nih.govresearchgate.net Ruthenium-based catalysts are commonly employed in these transformations. pnas.org This RCM-based approach has been successfully used to prepare a variety of furan-containing structures, including macrocycles. pnas.org

Metathesis StrategyKey IntermediatesTypical ProductsKey Features
Tandem Cross-Metathesis/Cyclizationγ-hydroxyenone2,5-disubstituted furansA one-pot procedure combining CM and acid-catalyzed cyclization. nih.govresearchgate.net
Cross-Metathesis followed by Heck ArylationIsolated γ-hydroxyenone2,3,5-trisubstituted furansA two-step process allowing for controlled introduction of a third substituent. nih.govresearchgate.net
Ring-Closing Metathesis (RCM)Tethered allylic alcohol-enoneMacrocyclic and complex furansBuilds the furan ring as part of a larger cyclic system. pnas.org

Photocatalytic and Visible-Light-Driven Syntheses of Furan Derivatives

In recent years, photocatalysis has gained prominence as a mild and environmentally benign method for organic synthesis. Visible-light-induced reactions, in particular, offer a sustainable alternative to traditional high-temperature methods. rsc.orgrsc.org Several protocols have been developed for the synthesis of polysubstituted furans using visible light, often proceeding under transition-metal-free conditions. rsc.orgresearchgate.netuni-regensburg.de

One approach involves the conversion of 1,3-diketones into tetra-substituted furans under a carbon dioxide atmosphere, driven by visible light. researchgate.netuni-regensburg.de Another strategy achieves the regioselective formation of 2,3-disubstituted and 2,3,5-trisubstituted furans through a base-promoted oxidative C-C and C-O bond formation cascade. researchgate.net Furthermore, atom-economical syntheses of furan-fused dihydroazepine derivatives have been accomplished without the need for external photocatalysts or metal additives, highlighting the potential of these methods for practical and green applications. rsc.org These reactions often exhibit a broad substrate scope and good functional group tolerance. researchgate.net

Photocatalytic MethodStarting MaterialsKey ConditionsSignificance
CO₂-Promoted Furan Synthesis1,3-DiketonesVisible light, CO₂ atmosphere, transition-metal-free. researchgate.netuni-regensburg.deUtilizes carbon dioxide as a promoter in the construction of tetra-substituted furans. researchgate.net
Cascade CyclizationVinyl sulfoxonium ylides, azidesVisible light, regioselective. researchgate.netProvides a direct route to trisubstituted furans. researchgate.net
Photocatalyst-Free SynthesisVarious precursorsVisible light, no external photocatalyst or metal. rsc.orgRepresents a highly environmentally benign and cost-effective approach. rsc.org

Other Catalytic and Metal-Free Approaches

Beyond metathesis and photocatalysis, a wide array of other catalytic and metal-free methods exist for the synthesis of the furan nucleus. Transition metals such as copper, iron, palladium, and platinum have all been successfully used to catalyze the formation of substituted furans from various starting materials. researchgate.netorganic-chemistry.org For instance, copper-catalyzed oxidative cyclization of aryl ketones with styrenes provides a route to multiaryl-substituted furans, while iron(III) chloride can catalyze the tandem reaction of propargylic alcohols with 1,3-dicarbonyl compounds to yield highly substituted furans. organic-chemistry.org

Transition-metal-free approaches have also become increasingly attractive. researchgate.netmdpi.com These methods often rely on inexpensive and readily available reagents. mdpi.com One notable example is the phosphine-mediated intramolecular Wittig reaction, which can generate highly functionalized furans from Michael acceptors and acyl chlorides at room temperature. organic-chemistry.org Base-catalyzed reactions of α-hydroxy ketones and cyano compounds also provide an efficient, metal-free pathway to tetrasubstituted furans with high atom economy. mdpi.comresearchgate.net

ApproachCatalyst/ReagentStarting Materials (Examples)Reference
Copper-Catalyzed CyclizationCopper saltsAryl ketones, styrenes organic-chemistry.org
Iron-Catalyzed Tandem ReactionFeCl₃Propargylic alcohols, 1,3-dicarbonyl compounds organic-chemistry.org
Platinum-Catalyzed ReactionPlatinum catalystsPropargylic oxiranes organic-chemistry.org
Metal-Free Wittig-Type ReactionTributylphosphineMichael acceptors, acyl chlorides organic-chemistry.org
Base-Catalyzed SynthesisOrganic bases (e.g., DBU)α-Hydroxy ketones, cyano compounds mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Furanic Compounds

The synthesis of furanic compounds is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, waste reduction, and environmentally safe processes. consensus.appresearchgate.net

Utilization of Biomass-Derived Feedstocks for Furan Synthesis

Lignocellulosic biomass, a non-edible and abundant renewable resource, is a cornerstone for the sustainable production of furan derivatives. nih.govnih.govmdpi.com Acid-catalyzed dehydration of carbohydrates found in biomass is a primary route to key furan platform chemicals. nih.govresearchgate.net Specifically, pentose (B10789219) sugars like xylose, derived from hemicellulose, are converted to furfural (B47365), while hexose (B10828440) sugars like glucose, from cellulose, yield 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.net

These platform molecules, HMF and furfural, are versatile starting materials for a vast range of value-added chemicals and biofuels, including more complex furan derivatives. nih.govresearchgate.netrsc.orgosti.gov Research focuses on developing efficient catalytic systems, such as those using ionic liquids or biphasic systems, to improve the yield and selectivity of furan production from raw biomass sources like corn stover, pinewood, and switchgrass. nih.gov

Biomass SourceKey CarbohydratePrimary Furan ProductSignificance
Corncobs, BagasseXylose (from Hemicellulose)Furfural (FA)A C₅ platform chemical for fuels and chemicals. mdpi.comresearchgate.net
Starch, CelluloseGlucose (from Cellulose)5-Hydroxymethylfurfural (HMF)A C₆ platform chemical for polymers and fuels. nih.govresearchgate.net
Various LignocelluloseMixed SugarsFurfural, HMF, and othersEnables a biorefinery approach to produce a range of chemicals. nih.govmdpi.com

Atom-Economy and Waste Reduction in Furanic Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com Syntheses with high atom economy minimize the generation of waste, leading to more sustainable and cost-effective processes. jocpr.com

In the context of furan synthesis, reactions that proceed via addition or cyclization pathways are often highly atom-economic. For example, the Diels-Alder reaction, a [4+2]-cycloaddition, can proceed with 100% atom economy, making it an ideal green process for constructing cyclic structures from furanic dienes. nih.gov Similarly, catalytic hydrogenation and hydrodeoxygenation reactions used to upgrade biomass-derived furans into biofuels are atom-economical as they involve the addition of hydrogen atoms to the molecule. mdpi.com Designing synthetic routes that avoid the use of stoichiometric reagents and protecting groups is crucial for maximizing atom economy and reducing waste. mdpi.com

Solvent-Free and Environmentally Benign Reaction Conditions

Reducing or eliminating the use of volatile organic solvents is a key objective in green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. ias.ac.in Performing reactions under solvent-free conditions can simplify experimental procedures, reduce costs, and lower the environmental impact. ias.ac.in

Such reactions can be facilitated by heat, microwave irradiation, or ultrasound. ias.ac.in In the synthesis of furanic compounds, certain transformations can be conducted without a solvent. For instance, some Diels-Alder reactions involving furan derivatives proceed efficiently under solvent-free conditions, enhancing their green credentials. nih.gov The development of solid-supported catalysts or carrying out reactions with neat reactants are other effective strategies. mdpi.comias.ac.in The use of water or other green solvents like ionic liquids also represents a move toward more environmentally benign reaction conditions in furan synthesis. nih.gov

Biomimetic and Bio-Inspired Synthetic Pathways to Furan Derivatives

Biomimetic and bio-inspired synthesis represent a frontier in green chemistry, aiming to replicate the efficiency, selectivity, and environmentally benign conditions of nature's metabolic pathways. researchgate.netresearchgate.net In the context of furan chemistry, these approaches leverage biological systems—or mimics thereof—to construct and functionalize the furan ring, often starting from renewable biomass. mdpi.comrug.nl The inherent instability of many furan compounds under harsh chemical conditions makes biocatalysis, with its characteristic mild reaction conditions and high selectivity, a particularly attractive alternative to traditional synthetic methods. researchgate.net Research in this area focuses on harnessing enzymes and multi-enzyme cascades to produce valuable furan-based platform chemicals, which can serve as precursors for more complex molecules. researchgate.net

Detailed Research Findings

The valorization of biomass into furan derivatives is a cornerstone of bio-inspired synthesis. A prominent example is the enzymatic oxidation of 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, to produce 2,5-furandicarboxylic acid (FDCA), a bio-based alternative for polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgumw.edu.pl This multi-step oxidation is catalyzed by a series of oxidative enzymes and can proceed through different metabolic routes.

Two primary enzymatic pathways for the conversion of HMF to FDCA have been identified, primarily involving HMF oxidase (HMF-OX). acs.org

Route I: The process begins with the oxidation of the aldehyde group in HMF to a carboxylic acid, forming 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA). This intermediate is then further oxidized at the alcohol group, first to 5-formylfuran-2-carboxylic acid (FFCA), and finally to FDCA. mdpi.comacs.org

Route II: Alternatively, the initial oxidation can occur at the alcohol group of HMF, yielding furan-2,5-dicarbaldehyde (B19676) (DFF). Subsequent oxidations of the two aldehyde groups, proceeding through the same FFCA intermediate, also lead to the final product, FDCA. mdpi.comacs.org

These enzymatic transformations are notable for their high specificity, avoiding the formation of by-products often generated in conventional chemical oxidation. researchgate.net

Table 1: Key Enzymatic Steps in the Bio-Inspired Oxidation of HMF to FDCA mdpi.comacs.org
Starting SubstrateEnzyme/Catalyst TypeIntermediate Product(s)Final Product
5-(hydroxymethyl)furfural (HMF)HMF Oxidase / Aryl-alcohol Oxidases5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) or Furan-2,5-dicarbaldehyde (DFF)2,5-Furandicarboxylic acid (FDCA)
5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA)HMF Oxidase / Galactose Oxidases5-Formylfuran-2-carboxylic acid (FFCA)2,5-Furandicarboxylic acid (FDCA)
Furan-2,5-dicarbaldehyde (DFF)HMF Oxidase / Aldehyde Dehydrogenase5-Formylfuran-2-carboxylic acid (FFCA)2,5-Furandicarboxylic acid (FDCA)

Beyond functionalizing existing furan rings, nature also provides blueprints for the ring's construction. The enzyme 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate synthase (MfnB), found in methanogens, exemplifies remarkable efficiency by catalyzing five distinct chemical transformations within a single active site. uga.edu This enzyme assembles a furan ring from two molecules of glyceraldehyde-3-phosphate, showcasing a complex, one-pot synthesis that industrial processes aspire to replicate. uga.edu

Furthermore, multi-enzyme cascades have been developed for the one-pot synthesis of complex, high-value furan-containing natural products. For instance, a fully biocatalytic pathway has been engineered for the oxidative rearrangement of furylpropanols into spirocyclic lactones. acs.org This process combines the actions of three different enzymes to achieve a transformation that would be challenging using conventional chemistry.

Table 2: Example of a Multi-Enzyme Cascade for Spirolactone Synthesis acs.org
Enzyme ClassFunction in CascadeTransformation Achieved
Peroxidase (e.g., Chloroperoxidase)Initial oxygenation of the furan ringConverts 2-(γ-hydroxyalkyl)furans into an unstable intermediate
OxidaseFurther oxidationParticipates in the rearrangement to form an oxo-spirolactol
Ketoreductase / Alcohol DehydrogenaseStereoselective reduction/dehydrogenationFinal conversion to optically pure γ-oxaspiro-γ-lactones

These bio-inspired strategies highlight a paradigm shift towards more sustainable chemical manufacturing. By emulating the intricate and efficient enzymatic machinery found in nature, chemists can develop novel routes to furan derivatives under mild, aqueous conditions, starting from renewable feedstocks.

Chemical Reactivity and Transformations of 2 Propan 2 Yl Furan 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

The conversion of 2-(Propan-2-yl)furan-3-carboxylic acid to its corresponding esters is a fundamental transformation. This is typically achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it forms. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product. masterorganicchemistry.com A variety of alkyl and aryl esters of substituted furan-3-carboxylic acids have been synthesized using this and other methods, such as reacting the corresponding acyl halide with an alcohol. google.com

Table 1: Examples of Esterification Reactions for Furan-3-Carboxylic Acids This table is illustrative of typical reaction conditions for furan-3-carboxylic acids.

Reactant 1Reactant 2 (Alcohol)CatalystProduct
2-Alkylfuran-3-carboxylic acidMethanol (B129727)H₂SO₄Methyl 2-alkylfuran-3-carboxylate
2-Alkylfuran-3-carboxylic acidEthanolTsOHEthyl 2-alkylfuran-3-carboxylate
2-Alkylfuran-3-carboxylic acidPropanolH₂SO₄Propyl 2-alkylfuran-3-carboxylate

Amidation of this compound results in the formation of 2-(Propan-2-yl)furan-3-carboxamides. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. A common method involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comresearchgate.net The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. researchgate.netnih.gov The carboxylic acid first reacts with CDI to form a reactive acylimidazole intermediate, which then reacts with the amine to produce the amide with high yield. nih.gov

Table 2: Common Reagents for Amidation of Furan-3-Carboxylic Acids This table presents common synthetic routes for amide formation.

Activation MethodReagent(s)IntermediateAmineProduct
Acyl Halide FormationSOCl₂ or (COCl)₂Furan-3-carbonyl chlorideRNH₂N-Alkyl-furan-3-carboxamide
Coupling Agent1,1'-Carbonyldiimidazole (CDI)Furan-3-carbonyl-imidazoleR₂NHN,N-Dialkyl-furan-3-carboxamide

The removal of the carboxyl group via decarboxylation is a significant transformation. Thermal decarboxylation of furoic acids can lead to the formation of the parent furan (B31954). For instance, 2-furoic acid undergoes thermal decarboxylation to produce furan. researchgate.net By analogy, heating this compound, potentially in the presence of a catalyst like copper, would be expected to yield 2-isopropylfuran (B76193). nih.gov

More advanced applications involve decarboxylative cross-coupling reactions, where the carboxylic acid group is replaced by a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgnih.gov These reactions are typically catalyzed by transition metals like palladium or copper and offer a powerful method for creating complex molecules from readily available carboxylic acids. wikipedia.orgresearchgate.net For example, a palladium-catalyzed decarboxylative coupling could potentially be used to join the 2-isopropylfuran moiety to an aryl halide, forming a biaryl structure. researchgate.net These methods are advantageous as they use inexpensive and stable carboxylic acids, avoiding the need for more sensitive organometallic reagents. wikipedia.orgresearchgate.net

Furan Ring Functionalization and Derivatization

The furan ring in this compound is an aromatic system that can undergo functionalization, most notably through electrophilic aromatic substitution.

Furan is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ring oxygen atom. pearson.com The substitution pattern on the furan ring of this compound is directed by the two existing substituents.

The 2-isopropyl group is an activating, ortho-, para-director. In the furan ring, this directs incoming electrophiles primarily to the C5 position.

The 3-carboxylic acid group is a deactivating, meta-director. In this context, it directs incoming electrophiles to the C5 position.

Given that both the activating isopropyl group and the deactivating carboxylic acid group direct to the C5 position, this is the most likely site for electrophilic attack. The C4 position is sterically hindered by the adjacent bulky isopropyl and carboxylic acid groups. Therefore, reactions such as halogenation (e.g., with Br₂), nitration (e.g., with HNO₃/H₂SO₄), and Friedel-Crafts acylation would be expected to yield the 5-substituted derivative. masterorganicchemistry.comijabbr.com The reaction conditions for furan derivatives must often be milder than those used for benzene to avoid polymerization or degradation of the sensitive furan ring. pearson.comijabbr.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophile (E⁺)ReagentsPredicted Major Product
BrominationBr⁺Br₂ in Dioxane5-Bromo-2-(propan-2-yl)furan-3-carboxylic acid
NitrationNO₂⁺HNO₃ / Acetic Anhydride (B1165640)5-Nitro-2-(propan-2-yl)furan-3-carboxylic acid
Friedel-Crafts AcylationRCO⁺RCOCl / AlCl₃ (mild)5-Acyl-2-(propan-2-yl)furan-3-carboxylic acid

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The carboxylic acid group is an effective director for ortho-lithiation. In the case of furan-2-carboxylic acid, the choice of the lithiating agent can influence the site of metalation; n-butyl-lithium (n-BuLi) tends to direct lithiation to the C3 position via ortho-assistance, while using two equivalents of lithium diisopropylamide (LDA) results in deprotonation at the C5 position. iust.ac.ir

For this compound, the carboxylic acid group at the C3 position is expected to direct metalation primarily to the C2 position. However, this position is already substituted with a sterically demanding isopropyl group. Consequently, metalation is more likely to be directed to the C4 position. The use of a strong, non-nucleophilic base like LDA would be necessary to deprotonate the furan ring. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position, a site that is typically less reactive in classical electrophilic aromatic substitution. researchgate.net The general strategy relies on the coordination of the organolithium reagent by the Lewis basic carboxylate, positioning the base for selective proton abstraction at the adjacent C4 position. baranlab.orgacs.org

Table 1: Regioselectivity in the Lithiation of Furoic Acids.
Furan SubstrateLithiation ReagentMajor Lithiation SiteReference
Furan-2-carboxylic acidn-BuLiC3 iust.ac.ir
Furan-2-carboxylic acidLDA (2 equiv.)C5 iust.ac.ir
This compound (Predicted)LDAC4N/A

Cycloaddition Reactions Involving the Furan Nucleus (e.g., Diels-Alder)

The furan nucleus can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan ring is sensitive to the electronic nature of its substituents. Electron-donating groups enhance the HOMO energy of the furan, increasing its reactivity in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups have the opposite effect. mdpi.comnih.gov

Ring-Opening and Rearrangement Pathways

Furan rings are susceptible to ring-opening under acidic conditions. rsc.org This process is typically initiated by the protonation of the furan ring, which disrupts its aromaticity and makes it vulnerable to nucleophilic attack. acs.orgscite.ai For substituted furans, the site of initial protonation and the subsequent stability of the resulting intermediates are crucial in determining the reaction outcome. researchgate.net

In an aqueous acidic medium, this compound would likely undergo protonation at the C5 position (α to the oxygen and electronically enriched by the C2-isopropyl group). This would be followed by the nucleophilic addition of water to the C2 position, forming a hemiacetal-like intermediate (a 2,5-dihydro-2-furanol derivative). acs.org A subsequent acid-catalyzed elimination of water and tautomerization would lead to the ring-opened product, likely a substituted γ-dicarbonyl compound or its equivalent. The substituents on the furan ring significantly influence the rate and pathway of this ring-opening reaction. rsc.orgresearchgate.net In some cases, the initially formed ring-opened products can undergo further intramolecular reactions or rearrangements. rsc.orgnih.gov

Remote Functionalization and Dearomatization Processes

Beyond classical transformations, modern synthetic methods allow for remote functionalization and dearomatization of aromatic heterocycles. Dearomatization disrupts the aromatic system to create more complex, three-dimensional structures. Palladium-catalyzed dearomatization reactions of furans have been developed to produce highly functionalized spiro-dihydrofurans. acs.orgresearchgate.net Such a strategy applied to a derivative of this compound could potentially lead to complex spirocyclic structures.

Furthermore, catalytic asymmetric dearomative cycloadditions represent a powerful tool for converting flat aromatic compounds into chiral molecules. nih.gov While direct dearomatization of the carboxylic acid itself might be challenging, conversion to another functional group could open up these pathways. For instance, aminocatalysis has been used to promote the dearomatization of 2-alkyl-3-furfural derivatives, which then participate in cycloaddition reactions. researchgate.net This suggests that a derivative of the target molecule could undergo similar transformations. These processes often involve the generation of highly reactive, non-aromatic intermediates that can be trapped to form new ring systems. researchgate.netnih.gov

Mechanistic Studies of Key Transformations Involving this compound and Analogues

Understanding the mechanisms of these transformations is crucial for controlling their outcomes and designing new synthetic routes.

Investigation of Reaction Intermediates

The transformations of furan derivatives proceed through a variety of reactive intermediates.

Directed Ortho Metalation: The key intermediate in DoM is the organolithium species formed upon deprotonation. For this compound, this would be a 4-lithio-furan-3-carboxylate. The stability and reactivity of this intermediate are influenced by the coordination of the lithium cation to the carboxylate group. acs.org

Diels-Alder Reaction: The cycloaddition of furan with maleic anhydride has been shown to proceed through a prereactive intermediate stabilized by π-π* interactions between the diene and dienophile. acs.orgnih.gov This intermediate then proceeds to the transition state for the [4+2] cycloaddition. The formation of endo and exo isomers occurs through distinct transition states.

Ring-Opening: Acid-catalyzed ring-opening involves protonated furan species as key intermediates. acs.orgscite.ai Quantum mechanical calculations suggest that protonation at the α-carbon (C2 or C5) is energetically more favorable than at the β-carbon (C3 or C4). acs.org The resulting carbocation is then trapped by a nucleophile, leading to dihydrofuranol intermediates which precede the final ring-opened product. rsc.orgacs.org

Dearomatization: In palladium-catalyzed dearomatization reactions, proposed intermediates include cyclic allylic palladium species formed after an initial dearomatizing Heck-type reaction. researchgate.net These intermediates then undergo further reactions to yield the final products.

Role of Catalysts in Reaction Pathways and Selectivity

Catalysts play a pivotal role in directing the course and enhancing the efficiency of reactions involving furan derivatives.

Brønsted and Lewis Acids: Brønsted acids are essential catalysts for ring-opening and rearrangement reactions, initiating the process through protonation. nih.govacs.orgnih.govsemanticscholar.org The strength of the acid can influence the reaction rate and product distribution. rsc.org Lewis acids are commonly employed in Diels-Alder reactions to activate the dienophile by coordinating to its electron-withdrawing group, thereby lowering the LUMO energy and accelerating the cycloaddition. acs.orgrsc.orgresearchgate.netacs.org Zeolites containing Lewis acidic sites have also been shown to catalyze furan Diels-Alder reactions. figshare.com

Organometallic Catalysts: Palladium catalysts are instrumental in dearomatization and cross-coupling reactions. acs.orgresearchgate.net The choice of ligand on the palladium center is often critical for achieving high selectivity and yield. These catalysts operate through well-defined catalytic cycles involving steps like oxidative addition, migratory insertion, and reductive elimination.

Bases in Metalation: In directed ortho metalation, strong bases like n-BuLi or LDA are not just reagents but are crucial for the regioselective generation of the key organolithium intermediate. Additives like TMEDA can break up organolithium aggregates, increasing the basicity and reactivity of the system. harvard.edu

Table 2: Catalysts and Their Roles in Furan Transformations.
TransformationCatalyst TypeSpecific Example(s)Role of CatalystReference
Diels-Alder ReactionLewis AcidSn-BEA, Zr-BEAActivates dienophile, lowers activation energy. acs.org
Ring-OpeningBrønsted AcidHCl, H₂SO₄Protonates furan ring to initiate nucleophilic attack. rsc.org
DearomatizationPalladium Complex[Pd₂(dba)₃]Facilitates dearomatizing Heck-type cyclization. researchgate.net
Reduction/DearomatizationBrønsted AcidTFAProtonates furan to make it susceptible to hydride attack. nih.gov

Table of Compounds

Table 3: List of Chemical Compounds Mentioned.
Compound NameRole in Article
This compoundSubject of the article
n-butyl-lithium (n-BuLi)Reagent for ortho metalation
Lithium diisopropylamide (LDA)Reagent for ortho metalation
Maleic anhydrideDienophile in Diels-Alder reactions
Trifluoroacetic acid (TFA)Brønsted acid catalyst
Tetramethylethylenediamine (TMEDA)Additive in metalation reactions
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])Palladium catalyst precursor

Radical Pathways and Single-Electron Transfer Processes

While specific research on the radical pathways and single-electron transfer (SET) processes of this compound is not extensively documented, the reactivity of analogous furan carboxylic acids provides significant insights into its potential behavior. The presence of the furan ring, the carboxylic acid group, and the alkyl substituent all influence its propensity to undergo radical reactions and SET processes.

One relevant area of study is the behavior of furoic acids upon electron attachment. Research on 2-furoic acid, as well as its methylated derivatives such as 3-methyl-2-furoic acid and 5-methyl-2-furoic acid, has demonstrated that dissociative electron attachment can occur. nih.govacs.org In these processes, the molecule captures a low-energy electron to form a transient negative ion, which can then fragment. The carboxylation of the furan ring has been shown to influence the stability of the ring by transforming a nondissociative π₂ resonance of the furan ring into a dissociative one. nih.govacs.org This suggests that this compound could also undergo fragmentation through similar SET mechanisms, potentially leading to the cleavage of bonds within the molecule. For instance, the cleavage of hydrogen atoms from the furan ring has been observed at electron energies above 2.5 eV. nih.gov

Furthermore, carboxylic acids, in general, are known to be precursors for radical generation. Electrochemical methods, such as Kolbe electrolysis, involve the oxidation of carboxylates to generate carbon-centered radicals via single-electron transfer. chemrxiv.org This process could potentially be applied to this compound to generate a furan-centered radical after decarboxylation. Such radical intermediates could then participate in various coupling reactions. chemrxiv.org

The generation of alkyl radicals from derivatives of 2,5-dihydrofuran-2-carboxylic acid has also been demonstrated through thermal decomposition in the presence of a radical initiator. st-andrews.ac.uk This suggests that under appropriate conditions, the furan ring system in conjunction with a carboxylic acid group can support the formation of radical species.

Solvent Effects and Reaction Environment Impact on Mechanism

The solvent environment is a critical factor that can significantly influence the reaction pathways and mechanisms of furan carboxylic acids. While direct studies on this compound are limited, research on related compounds highlights the importance of solvent choice.

In the context of non-radical reactions, such as the Diels-Alder cycloaddition of 2-furoic acid, the solvent has been shown to have a pronounced effect on reaction rates and yields. rsc.org Polar solvents like methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO) were found to be more beneficial for the reaction compared to apolar aprotic solvents like dichloromethane (B109758) and chloroform. rsc.org This is attributed to hydrogen bonding interactions between the solvent and the carboxylic acid group. rsc.org The use of water as a solvent, in particular, can lead to a substantial rate enhancement. rsc.org These findings suggest that for reactions involving this compound, the polarity and hydrogen-bonding capability of the solvent will likely play a crucial role in modulating its reactivity.

The following table summarizes the effect of different solvents on the total yield of the Diels-Alder reaction between 2-furoic acid and maleimide, illustrating the impact of the reaction environment. rsc.org

SolventTotal Yield (Neutral Conditions, %)Total Yield (with NEt₃, %)
MeOH1040
EtOH850
AcOH6-
DMSO736
DMF327
MeCN333
AcOEt431
THF328

In photochemical reactions, the solvent can also dictate the nature of the products formed. For example, the photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one in aerated cyclohexane (B81311) resulted in a dehydrodimer, while in acetonitrile, a different dimeric product was isolated. researchgate.net This highlights that the solvent can influence the stability and reactivity of excited states or radical intermediates, thereby directing the reaction towards different pathways.

Furthermore, in the context of catalytic hydrogenolysis of furan-3-carboxylic acid, the choice of solvent can affect reactivity. For instance, in one study, methanol was used as the solvent for the hydrogenolysis of furan-3-carboxylic acid over a Pt/Al₂O₃ catalyst. d-nb.info The reactivity of furan-3-carboxylic acid was noted to be much lower than that of furan-2-carboxylic acid under the same conditions, indicating that the position of the carboxylic acid group significantly impacts reactivity within a given solvent system. d-nb.info

Theoretical and Computational Investigations of this compound: A Review of Currently Available Research

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no specific theoretical or computational studies published for the chemical compound "this compound."

Therefore, it is not possible to provide a detailed article with research findings for the requested sections and subsections, including:

Theoretical and Computational Investigations of 2 Propan 2 Yl Furan 3 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

Intermolecular Interactions and Aggregation Behavior

While general methodologies for these types of computational analyses are well-established and have been applied to other furan (B31954) derivatives and carboxylic acids, the specific data and detailed findings for 2-(Propan-2-yl)furan-3-carboxylic acid are not available in the current body of scientific literature.

Further research, including original computational studies, would be required to generate the specific data requested in the outline.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving molecules such as this compound. Through the application of quantum mechanical calculations, it is possible to predict reaction pathways, characterize transient species like transition states, and determine the energy barriers that govern the speed of these transformations. This theoretical insight is invaluable for understanding and optimizing chemical processes.

The study of reaction mechanisms hinges on the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is known as the activation barrier or activation energy. A higher activation barrier corresponds to a slower reaction rate.

For furan derivatives, including this compound, a common and extensively studied reaction is the Diels-Alder cycloaddition. In this reaction, the furan ring acts as a diene. The nature of substituents on the furan ring significantly influences the activation barrier. The presence of an electron-withdrawing group, such as the carboxylic acid at the 3-position, tends to lower the energy of the highest occupied molecular orbital (HOMO) of the furan, which generally leads to a higher activation barrier for reactions with electron-poor dienophiles. rsc.org Conversely, electron-donating groups, like the propan-2-yl group at the 2-position, increase the electron density of the furan ring, which can facilitate reactions such as electrophilic substitution. numberanalytics.com

Theoretical calculations on similar systems, such as the decomposition of carboxylic acids on metal surfaces, have shown that the length and branching of alkyl substituents can influence activation energies for bond rupture. For instance, longer alkyl chains can stabilize transition states through inductive effects, thereby lowering the activation barrier for decarboxylation. aip.org While specific data for this compound is not available, these principles suggest that the propan-2-yl group would have a tangible, albeit unquantified, effect on the activation barriers of its reactions.

Table 1: Predicted Effects of Substituents on Activation Barriers for Reactions of Furan-3-carboxylic Acid Derivatives

Substituent at C2Substituent EffectPredicted Impact on Activation Barrier (Diels-Alder)
-HNeutralBaseline
-CH(CH₃)₂ (Propan-2-yl)Electron-donatingLower
-CHOElectron-withdrawingHigher

Note: This table is illustrative and based on general principles of organic chemistry, as specific computational data for this compound was not found in the searched literature.

Computational modeling is instrumental in mapping out the entire catalytic cycle for a given reaction. This involves calculating the energies of all intermediates and transition states, providing a comprehensive energy profile of the catalytic process. Such models can reveal the rate-determining step and offer insights into how a catalyst enhances the reaction rate.

While specific catalytic cycles involving this compound have not been detailed in the available literature, studies on related compounds provide a framework for understanding potential catalytic transformations. For example, the hydrodeoxygenation (HDO) of furan derivatives is a crucial process in biomass conversion, often requiring transition metal phosphide (B1233454) catalysts. aip.org Computational studies in this area show how catalysts can selectively cleave C-O bonds over C-C bonds, and how surface modifications, such as the addition of phosphorus, can alter the activation energy barriers for different bond-breaking steps. aip.org

Furthermore, in reactions like the cross-ketonization of furan derivatives with carboxylic acids, catalysts such as ZrO₂ are employed. researchgate.net Computational modeling could be used to investigate the mechanism of such reactions, including the adsorption of reactants onto the catalyst surface, the formation of key intermediates, and the desorption of products. Density Functional Theory (DFT) calculations have been used to study the reactive electrophilic species in Friedel-Crafts reactions of furan derivatives, suggesting that diprotonated forms of the furan acids are key intermediates. nih.govmdpi.com

The substituents on the furan ring play a critical role in dictating both the reactivity of the molecule and the selectivity of its reactions. The interplay between the electron-donating propan-2-yl group at the C2 position and the electron-withdrawing carboxylic acid group at the C3 position in this compound creates a unique electronic environment.

In Diels-Alder reactions, electron-donating groups on the furan diene generally increase reactivity towards electron-deficient dienophiles. rsc.org Therefore, the propan-2-yl group would be expected to enhance the reactivity of the furan ring in such cycloadditions, counteracting the deactivating effect of the carboxylic acid group to some extent. rsc.org The position of the substituents also directs the regioselectivity of reactions. For electrophilic substitution, the existing substituents will guide incoming electrophiles to specific positions on the furan ring.

Computational studies on other carboxylic acids have demonstrated a clear correlation between the nature of the alkyl substituent and the activation energies for bond cleavage. aip.org Longer alkyl groups were found to stabilize the transition state for C-C bond rupture, an effect attributed to electron donation via inductive effects. aip.org This principle suggests that the propan-2-yl group in the target molecule would similarly influence its reactivity in reactions involving the cleavage of bonds adjacent to the furan ring.

Advanced Spectroscopic Characterization and Mechanistic Elucidation of 2 Propan 2 Yl Furan 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(Propan-2-yl)furan-3-carboxylic acid in solution. A multi-technique approach provides a complete picture of atomic connectivity, stereochemistry, and dynamic behavior.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework for the structural assignment of this compound. The chemical shifts are influenced by the electron-donating nature of the isopropyl group and the electron-withdrawing character of the carboxylic acid, leading to a distinct pattern of resonances for both the furan (B31954) ring and the alkyl substituent.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by signals corresponding to the furan ring protons, the isopropyl group protons, and the acidic proton of the carboxyl group. The furan protons at positions 4 and 5 appear as distinct doublets due to mutual coupling. The isopropyl group gives rise to a septet for the methine proton and a doublet for the six equivalent methyl protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, the position of which can be concentration and solvent-dependent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals eight distinct carbon signals, confirming the molecular asymmetry. The carbonyl carbon of the carboxylic acid is observed at the lowest field (~165-185 ppm). libretexts.orgopenstax.org The furan ring carbons resonate in the aromatic region, with their specific shifts determined by the positions of the substituents. The C2 carbon, bonded to the isopropyl group and the ring oxygen, appears at a significantly downfield position. The aliphatic carbons of the isopropyl group appear at the upfield end of the spectrum. openstax.orglibretexts.org

Detailed assignments, based on predictive models and data from analogous furan derivatives, are presented below. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
COOH ~11-12 br s - ~168.0
H-4 ~6.65 d ~2.0 ~112.5
H-5 ~7.48 d ~2.0 ~144.0
CH-(CH₃)₂ ~3.40 sept ~6.9 ~28.5
CH-(CH₃)₂ ~1.35 d ~6.9 ~22.0
C-2 - - - ~160.0

Note: Chemical shifts are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

While 1D NMR provides initial assignments, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, a key COSY correlation would be observed between the furan protons H-4 and H-5. Another critical correlation would link the isopropyl methine proton with the isopropyl methyl protons, confirming the structure of the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of carbon resonances based on the already established proton assignments. For example, the signal at ~6.65 ppm (H-4) would correlate with the carbon signal at ~112.5 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) C-H couplings, which helps to piece together the molecular fragments. Key expected correlations include:

The isopropyl methyl protons (~1.35 ppm) showing correlations to the methine carbon (~28.5 ppm) and the furan ring carbon C-2 (~160.0 ppm).

The furan proton H-4 (~6.65 ppm) showing correlations to C-2, C-3, and C-5.

The furan proton H-5 (~7.48 ppm) showing correlations to C-3 and C-4.

The isopropyl methine proton (~3.40 ppm) showing correlations to C-2 and C-3 of the furan ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the molecule's preferred conformation. A significant NOE/ROE correlation would be expected between the isopropyl methine proton and the furan proton H-4, indicating spatial proximity and helping to define the orientation of the isopropyl group relative to the furan ring.

The bond connecting the isopropyl group to the furan ring (C2-C(methine)) may exhibit restricted rotation, particularly at low temperatures, due to steric hindrance between the methyl groups and the adjacent carboxylic acid group. This potential for conformational isomerism can be investigated using Dynamic NMR (D-NMR).

By acquiring ¹H or ¹³C NMR spectra over a range of temperatures, it is possible to monitor changes in the signals of the isopropyl methyl groups. If rotation is slow on the NMR timescale, the two methyl groups may become diastereotopic and appear as two distinct signals. As the temperature is raised, the rate of rotation increases, leading to broadening of the signals, followed by coalescence into a single, sharp signal at higher temperatures where the rotation is fast. The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.

Vibrational and Other Spectroscopic Techniques for Conformational and Bonding Analysis

Vibrational spectroscopy and mass spectrometry provide complementary data to NMR, offering specific information about functional groups, bonding, and molecular mass.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within this compound. The spectra are dominated by vibrations characteristic of the carboxylic acid and the substituted furan ring.

The most prominent feature in the IR spectrum is the carboxylic acid functionality. Due to strong intermolecular hydrogen bonding in the solid state or in concentrated solutions, the O-H stretching vibration appears as a very broad and intense band spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretch of the carbonyl group gives rise to a strong, sharp absorption, typically found around 1680-1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.orgspectroscopyonline.comucalgary.ca Conjugation with the furan ring can slightly lower this frequency. libretexts.org Other key vibrations include the C-O stretch of the carboxylic acid and various C-H and C=C stretching and bending modes from the furan ring and the isopropyl group.

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity (IR)
O-H stretch (Carboxylic acid dimer) 2500-3300 Strong, very broad
C-H stretch (aliphatic, isopropyl) 2870-2960 Medium
C=O stretch (Carboxylic acid dimer) 1680-1710 Strong
C=C stretch (furan ring) 1500-1600 Medium-Strong
C-O stretch (furan ring & COOH) 1210-1320 Strong

Note: These are typical ranges and the exact positions can vary.

Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis in Mechanistic Contexts

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₀O₃). For this compound, the expected exact mass is 154.06299 Da.

Electron Ionization (EI) mass spectrometry can be used to study the molecule's fragmentation patterns, which provides further structural confirmation and can be useful in elucidating reaction mechanisms or identifying metabolites. The fragmentation is typically directed by the functional groups.

Key fragmentation pathways would likely include:

Loss of a methyl radical: A peak at [M-15]⁺ corresponding to the loss of a CH₃ group from the isopropyl substituent.

Loss of an isopropyl radical: A significant peak at [M-43]⁺ resulting from the cleavage of the bond between the furan ring and the isopropyl group.

Loss of a carboxyl group: A peak at [M-45]⁺ from the loss of the COOH group.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the furan ring oxygen, leading to characteristic furan-containing fragment ions.

Table 3: Predicted Key Mass Fragments for this compound

m/z Value (Nominal) Proposed Fragment Formula
154 [M]⁺ [C₈H₁₀O₃]⁺
139 [M - CH₃]⁺ [C₇H₇O₃]⁺
111 [M - C₃H₇]⁺ [C₅H₃O₃]⁺

X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, a detailed analysis of its parent compound, furan-3-carboxylic acid (also known as 3-furoic acid), provides significant insights into the expected solid-state conformation and intermolecular interactions. The study of closely related structures is a standard approach in crystallography for predicting the structural behavior of novel compounds.

The solid-state structure of furan-3-carboxylic acid has been determined by single-crystal X-ray diffraction. This analysis reveals crucial information about its molecular geometry and how the molecules arrange themselves in a crystalline lattice. As with many carboxylic acids, the dominant intermolecular interaction is the formation of hydrogen-bonded dimers.

In the crystal structure of furan-3-carboxylic acid, two molecules are oriented in a head-to-head fashion, with the carboxylic acid groups forming a characteristic centrosymmetric dimer via a pair of O—H···O hydrogen bonds. This robust and highly directional interaction is a primary driver of the crystal packing.

Further intermolecular interactions that are likely to play a role in the stabilization of the crystal structure include weaker C—H···O interactions, where hydrogen atoms from the furan ring or the isopropyl group can interact with the oxygen atoms of the furan ring or the carboxylic acid group of neighboring molecules.

The crystallographic data for the analogous compound, furan-3-carboxylic acid, is presented below to serve as a reference for the anticipated structural features of this compound.

Interactive Data Table: Crystallographic Data for Furan-3-carboxylic Acid

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.325(2)
b (Å) 3.896(1)
c (Å) 12.039(2)
α (°) 90
β (°) 108.79(1)
γ (°) 90
Volume (ų) 458.9(2)
Z 4

Role in Advanced Organic Synthesis and Chemical Innovation

2-(Propan-2-yl)furan-3-carboxylic acid as a Versatile Synthetic Building Block

The strategic placement of functional groups on the furan (B31954) core makes this compound an ideal starting point for creating a diverse array of more complex chemical structures. The carboxylic acid provides a handle for amide and ester formation, while the furan ring can participate in various cycloadditions, substitutions, and ring-transformation reactions.

The furan-3-carboxylic acid framework is a well-established precursor for synthesizing intricate molecular architectures that incorporate multiple heterocyclic systems. The furan ring itself can act as a diene in Diels-Alder reactions or undergo ring-opening and rearrangement cascades to form different cyclic structures. The carboxylic acid group can be strategically converted into other functional groups to facilitate intramolecular cyclizations, leading to the formation of fused or spirocyclic systems.

For instance, furan-3-carboxylic acid and its derivatives are instrumental in constructing more elaborate heterocyclic systems, as demonstrated by various synthetic strategies. While specific examples utilizing the 2-isopropyl derivative are not extensively documented, the reactivity of the core structure is well-established. Methodologies exist for converting furan-3-carboxylic acids into a variety of derivatives, including amides and esters, which can then undergo further transformations. researchgate.net One notable application is the synthesis of polyfunctionalized furan derivatives which can serve as intermediates in the creation of complex natural products and pharmaceuticals. amazonaws.com The strategic functionalization at the 3-position is often a key step, as direct substitution at this position can be challenging compared to the more reactive 2- and 5-positions. researchgate.net

Table 1: Examples of Heterocyclic Architectures from Furan Precursors
Precursor TypeReactionResulting HeterocycleSignificance
Furan-3-carboxamideIntramolecular CyclizationFused bicyclic systems (e.g., Furo[3,2-c]pyridines)Core structures in medicinal chemistry
Furan dieneDiels-Alder ReactionOxabicyclic compoundsIntermediates for natural product synthesis
Substituted FuranRing RearrangementPyrroles, ThiophenesAccess to alternative five-membered heterocycles

The structure of this compound is an excellent scaffold for derivatization, allowing chemists to generate libraries of novel compounds for screening and development. Each component of the molecule—the carboxylic acid, the furan ring, and the isopropyl group—can be selectively modified.

Carboxylic Acid Group: The most straightforward derivatization occurs at the carboxylic acid functional group. Standard organic reactions can convert it into a wide range of functional groups, including:

Amides: By reacting with primary or secondary amines. researchgate.net

Esters: Through esterification with various alcohols.

Acyl Halides: Providing a highly reactive intermediate for further transformations.

These derivatization reactions are common in the synthesis of new chemical entities, including potential pharmaceuticals and agrochemicals. nih.govresearchgate.net

Furan Ring: The furan ring itself can be functionalized. Friedel-Crafts acylation is a key reaction for introducing new carbon-carbon bonds to furan rings, typically using carboxylic acids or their derivatives as acylating agents with zeolite or Lewis acid catalysts. upenn.edu Furthermore, hydroarylation reactions, which involve the addition of an aromatic ring across a double bond, have been successfully applied to furan-containing propanoic acids, demonstrating a method to add complexity to the molecule's side chain. mdpi.com

Isopropyl Group: While less commonly targeted, the isopropyl group can also be a site for functionalization, potentially through radical-based reactions, to introduce further diversity into the molecular structure.

Table 2: Potential Derivatization Pathways
Molecular SiteReaction TypeReagentsResulting Functional Group
Carboxylic AcidAmidationAmines, Coupling AgentsAmide
Carboxylic AcidEsterificationAlcohols, Acid CatalystEster
Furan RingFriedel-Crafts AcylationAcid Anhydride (B1165640), Lewis AcidKeto Group
Furan RingHalogenationNBS, NCSBromo-, Chloro-furan

Application in Novel Synthetic Cascade Reactions and Methodologies

Cascade reactions, where multiple chemical bonds are formed in a single operation, represent a highly efficient approach to synthesis. Furan-based compounds like this compound are valuable substrates for designing such processes, leading to rapid increases in molecular complexity from simple starting materials.

Multi-component reactions (MCRs), a subset of cascade reactions, involve the combination of three or more starting materials in a one-pot synthesis. These reactions are prized for their atom economy and efficiency. Furan derivatives are often used in MCRs to generate complex heterocyclic products. For example, the Passerini and Ugi reactions, which are classic isocyanide-based MCRs, can incorporate carboxylic acids and aldehydes (which can be derived from furans). mdpi.com While a specific MCR involving this compound is not prominently featured in the literature, its functional groups make it a prime candidate for integration into such synthetic strategies. For instance, furan-containing starting materials can be used to generate diverse heterocyclic structures like 5-(furan-3-yl)barbiturates through three-component reactions in environmentally benign solvents like water. amazonaws.com

Catalysis is crucial for controlling the outcome of reactions involving multifunctional molecules like furan-3-carboxylic acids. Modern catalysis allows for high selectivity, ensuring that reactions occur at a specific site on the molecule.

Ruthenium-based catalysts, for example, have been employed for the selective C3-H alkenylation of furan-2-carboxylic acids. researchgate.net This type of C-H functionalization, directed by the carboxylic acid group, allows for the precise installation of new substituents on the furan ring. Similarly, gold catalysts have been used in the oxidative cyclization of diynones to selectively produce furan-3-carboxylate derivatives. dntb.gov.ua

Biocatalysis also offers a highly selective route for transforming furan compounds. For instance, whole-cell biocatalysts like Pseudomonas putida KT2440 can selectively oxidize furanic aldehydes, such as furfural (B47365), to their corresponding carboxylic acids with nearly 100% selectivity. nih.gov This highlights the potential for enzymatic processes to selectively modify furan-based molecules under mild, sustainable conditions. Furthermore, catalytic strategies have been developed for the selective production of oxidized furan derivatives like 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Contribution to Sustainable Chemical Processes and Bio-based Products

Furan-based compounds are at the forefront of the transition from a fossil-fuel-based economy to a bio-based one. Many furanics, including furfural and HMF, are considered platform chemicals that can be produced directly from the dehydration of C5 and C6 sugars found in abundant lignocellulosic biomass. rsc.orgnih.gov

Carboxylic acids derived from these furanic platforms, such as 2,5-furandicarboxylic acid (FDCA), are key monomers for producing bio-based polymers. researchgate.net For example, FDCA is a renewable substitute for petroleum-derived terephthalic acid, used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). The bio-based alternative, polyethylene furanoate (PEF), exhibits superior barrier properties and is derived from renewable resources. rsc.org

The synthesis of furan carboxylic acids from biomass is a central theme in green chemistry. nbinno.com For example, furan-2,3-dicarboxylic acid can be synthesized from galactaric acid, which is obtainable from marine biomass. nbinno.com The use of heterogeneous catalysts for the conversion of furanics further enhances the sustainability of these processes by allowing for easier catalyst separation and recycling. nih.gov This places compounds like this compound within a class of molecules that are pivotal for developing the next generation of sustainable materials and chemicals derived from renewable feedstocks. upenn.edu

Design of Eco-Compatible Synthetic Pathways

Currently, there are no established or published eco-compatible synthetic pathways that specifically utilize or target the synthesis of this compound. Research in green chemistry often focuses on the development of sustainable routes to furan derivatives, such as 2-furoic acid and 2,5-furandicarboxylic acid (FDCA), from biomass. magnusgroup.orgresearchgate.netmdpi.com These efforts typically involve catalytic oxidation of furfural or 5-hydroxymethylfurfural (HMF) using heterogeneous catalysts, biocatalysts, or electrocatalysis to minimize waste and avoid harsh reaction conditions. rsc.orgresearchgate.netnih.gov However, specific methodologies applying these green principles to the synthesis of this compound are not documented in the reviewed literature. The development of such pathways would likely involve catalytic systems capable of introducing the isopropyl group and carboxylating the furan ring in a selective and atom-economical manner, but this remains a hypothetical area of research.

Valorization of Biomass-Derived Intermediates

The valorization of biomass involves converting renewable platform molecules into valuable chemicals. Furfural, derived from hemicellulose, is a primary starting material for a wide array of furan-based compounds. magnusgroup.orgrsc.org The conversion of furfural and its derivatives into various furancarboxylic acids is a key strategy in biorefining. d-nb.infoelsevierpure.com These processes aim to create sustainable alternatives to petroleum-derived chemicals for use in polymers, pharmaceuticals, and specialty chemicals. mdpi.commdpi.com

Despite the intense focus on furan valorization, there is no specific research detailing the production of this compound from biomass-derived intermediates. The scientific literature extensively covers the synthesis of other derivatives like 2-furoic acid, FDCA, and various alkyl furoates through catalytic and biocatalytic routes. conicet.gov.arrsc.orgresearchgate.net However, pathways for the specific alkylation and carboxylation required to form this compound from common biomass platforms like furfural have not been reported. Consequently, its role as a target molecule in biomass valorization is currently undefined.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Propan-2-yl)furan-3-carboxylic acid, and how can structural purity be ensured?

  • Answer : Synthesis typically involves functionalization of the furan core via alkylation or coupling reactions. For structural confirmation, use NMR (¹H/¹³C) to verify substituent positions and HPLC-MS to assess purity (>95%). Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for validation. Ensure anhydrous conditions to prevent side reactions like esterification .

Q. How can discrepancies in molecular formula reporting for derivatives of this compound be resolved?

  • Answer : Discrepancies (e.g., C₁₂H₁₆O₅ vs. C₉H₁₂O₃) often arise from differing substituents or isomerism. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for unambiguous structural determination. Cross-validate with computational tools (e.g., Gaussian for DFT calculations) .

Q. What analytical techniques are optimal for quantifying impurities in this compound?

  • Answer : Employ reverse-phase HPLC with UV detection (λ = 210–260 nm) for separation of polar impurities. Pair with LC-MS/MS for identifying trace contaminants. Validate methods using reference standards (e.g., 3-furoic acid derivatives) and adhere to ICH guidelines for precision and accuracy .

Advanced Research Questions

Q. How does the substitution pattern on the furan ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer : The electron-withdrawing carboxylic acid group at position 3 enhances electrophilicity at the carbonyl carbon, while the isopropyl group at position 2 sterically hinders certain nucleophiles. Use DFT calculations to map electrostatic potential surfaces and predict reactivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Answer : Stability studies show degradation via decarboxylation at high temperatures (>100°C) and hydrolysis under extreme pH. Use accelerated stability testing (ICH Q1A) with LC-MS monitoring. Formulate with stabilizing excipients (e.g., cyclodextrins) or store at 2–8°C in inert atmospheres to prolong shelf life .

Q. How can computational models predict the compound’s bioavailability and interaction with biological targets?

  • Answer : Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding affinities with enzymes like cyclooxygenase-2. Use ADMET predictors (e.g., SwissADME) to estimate permeability and metabolic pathways. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies may arise from assay variability (e.g., cell line differences). Standardize protocols using OECD guidelines and include positive controls (e.g., known COX inhibitors). Perform meta-analyses of published data and validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based activity) .

Methodological Notes

  • Spectral Data : Reference libraries like NIST or PubChem for NMR/IR comparisons .
  • Safety Protocols : Follow GHS guidelines for handling corrosive intermediates (e.g., use fume hoods, PPE) .
  • Data Reproducibility : Archive raw analytical data (e.g., chromatograms, spectra) in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.